molecular formula C17H19NO2S B4286837 N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide

N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide

Cat. No.: B4286837
M. Wt: 301.4 g/mol
InChI Key: NVMALHVVQSWGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes an indene moiety fused with a benzenesulfonamide group, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonamide Formation: The indene derivative is then reacted with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The indene moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation Products: Oxidized indene derivatives.

    Reduction Products: Amines derived from the reduction of the sulfonamide group.

    Substitution Products: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It may be incorporated into polymers or other materials to impart specific properties such as increased thermal stability.

Biology and Medicine:

    Antimicrobial Agents: Due to its sulfonamide group, the compound exhibits potential antimicrobial activity, making it a candidate for the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development in treating diseases like cancer or bacterial infections.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced virulence.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)acetamide
  • 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid

Uniqueness: N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide is unique due to the presence of both the indene and benzenesulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the specific context of its use.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-2-13-6-10-17(11-7-13)21(19,20)18-16-9-8-14-4-3-5-15(14)12-16/h6-12,18H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMALHVVQSWGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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